![molecular formula C14H14N2OS B2664137 2-Amino-5-(benzylsulfanyl)benzamide CAS No. 1304873-04-8](/img/structure/B2664137.png)
2-Amino-5-(benzylsulfanyl)benzamide
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Overview
Description
2-Amino-5-(benzylsulfanyl)benzamide is a chemical compound with the molecular formula C14H14N2OS and a molecular weight of 258.34 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of benzamide derivatives, such as 2-Amino-5-(benzylsulfanyl)benzamide, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of 2-Amino-5-(benzylsulfanyl)benzamide consists of a benzamide core with an amino group at the 2-position and a benzylsulfanyl group at the 5-position .Physical And Chemical Properties Analysis
Most amides, including 2-Amino-5-(benzylsulfanyl)benzamide, are solids at room temperature. The boiling points of amides are much higher than those of alcohols of similar molar mass .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Amino-5-(benzylsulfanyl)benzamide, focusing on six unique fields:
Pharmaceutical Development
2-Amino-5-(benzylsulfanyl)benzamide has shown potential as a lead compound in the development of new pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery, particularly in the treatment of cancer, bacterial infections, and inflammatory diseases .
Cancer Research
In cancer research, 2-Amino-5-(benzylsulfanyl)benzamide has been studied for its ability to inhibit the growth of cancer cells. Its mechanism of action involves the disruption of specific signaling pathways that are crucial for cancer cell proliferation and survival. This compound has demonstrated efficacy in preclinical models, suggesting its potential as a therapeutic agent .
Antimicrobial Agents
The compound has also been investigated for its antimicrobial properties. Studies have shown that 2-Amino-5-(benzylsulfanyl)benzamide can inhibit the growth of various bacterial strains, including antibiotic-resistant bacteria. This makes it a promising candidate for the development of new antimicrobial agents to combat resistant infections .
Neuroprotective Effects
Research has indicated that 2-Amino-5-(benzylsulfanyl)benzamide may have neuroprotective effects. It has been found to protect neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This suggests its potential use in the development of treatments for these conditions .
Enzyme Inhibition
2-Amino-5-(benzylsulfanyl)benzamide has been studied as an inhibitor of various enzymes. Its ability to selectively inhibit certain enzymes makes it useful in biochemical research and drug development. For example, it has been explored as an inhibitor of enzymes involved in metabolic pathways and signal transduction .
Material Science
Beyond biological applications, 2-Amino-5-(benzylsulfanyl)benzamide has potential uses in material science. Its chemical properties allow it to be used in the synthesis of novel materials with unique characteristics. This includes the development of new polymers and nanomaterials for various industrial applications .
These applications highlight the versatility and potential of 2-Amino-5-(benzylsulfanyl)benzamide in various fields of scientific research. If you need more detailed information on any specific application or additional fields, feel free to ask!
Safety and Hazards
properties
IUPAC Name |
2-amino-5-benzylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHQNJUROXSRPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=C(C=C2)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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